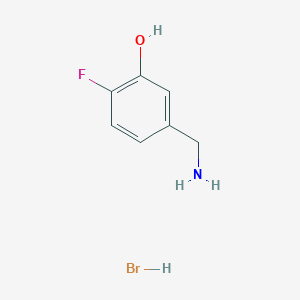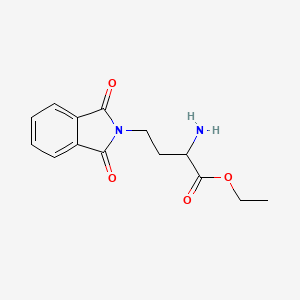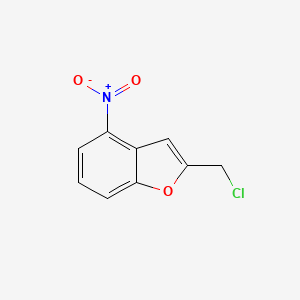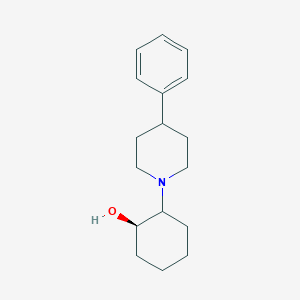
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of a cyclohexanol ring substituted with a 4-phenyl-1-piperidinyl group. The compound’s chirality is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the desired (1R) configuration. The process may involve:
Reduction of Cyclohexanone: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The 4-phenylpiperidine is added to the reduced cyclohexanone under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced chiral catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated or alkylated cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol,1-methyl-2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A similar compound with a methyl group substitution.
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A stereoisomer with different spatial arrangement.
Uniqueness
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is unique due to its specific (1R) configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16?,17-/m1/s1 |
InChI Key |
YSSBJODGIYRAMI-ZYMOGRSISA-N |
Isomeric SMILES |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



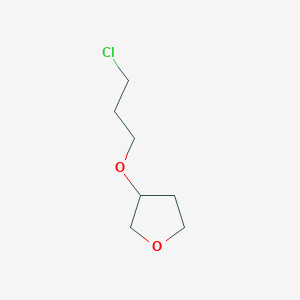
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
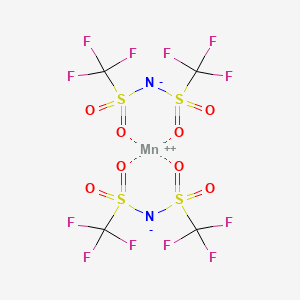
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
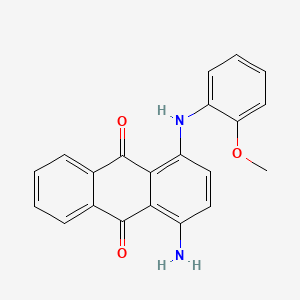
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

